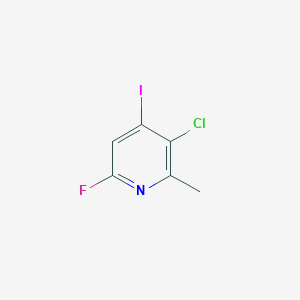

3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Description

Contextual Significance of Polyhalogenated Pyridine (B92270) Architectures in Contemporary Chemical Research

Polyhalogenated pyridine architectures are of significant interest in modern chemical research, primarily serving as versatile intermediates in the synthesis of complex organic molecules. The presence of multiple halogen atoms on the pyridine ring imparts a unique reactivity profile, allowing for selective functionalization through various cross-coupling reactions. This has made them invaluable in the fields of medicinal chemistry and materials science. rsc.orgresearchgate.net

In medicinal chemistry, the pyridine moiety is a well-established pharmacophore found in numerous approved drugs. acs.org The introduction of halogens can enhance the pharmacological properties of a molecule by improving its metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govnih.govresearchgate.net The ability to selectively replace these halogens with other functional groups provides a powerful tool for the systematic exploration of structure-activity relationships (SAR) in drug discovery. nih.gov

In materials science, polyhalogenated pyridines are utilized in the synthesis of organic light-emitting diodes (OLEDs), polymers, and functional dyes. The electronic effects of the halogens can be used to tune the optical and electronic properties of these materials. nist.gov

The Unique Structural Features of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

The chemical entity this compound possesses a unique substitution pattern that results in a complex interplay of electronic and steric effects. The pyridine ring itself is an electron-deficient aromatic system, and the presence of three different halogen atoms further modulates its reactivity.

The substituents are positioned as follows:

2-methyl group: This electron-donating group can influence the basicity of the pyridine nitrogen and sterically hinder reactions at the adjacent positions.

3-chloro group: As an electron-withdrawing group, it decreases the electron density of the ring.

4-iodo group: The iodine atom is the most reactive of the halogens in cross-coupling reactions, making the C4 position the most likely site for initial functionalization. innovations-report.com

This specific arrangement of substituents creates a highly polarized and sterically defined molecule, offering multiple, distinct reaction pathways for synthetic chemists to explore.

Overview of Prior Academic Investigations Involving Similar Pyridine Scaffolds

While specific academic literature on this compound is not extensively available, a wealth of research exists on structurally similar polyhalogenated pyridine scaffolds. These studies provide valuable insights into the expected reactivity and potential applications of the compound of interest.

Research on other polyhalogenated pyridines has demonstrated their utility in a variety of synthetic transformations. For instance, the differential reactivity of various halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions is a well-established principle that allows for sequential and site-selective functionalization. nih.gov This has been widely exploited in the synthesis of highly substituted pyridines.

Furthermore, studies on the electronic effects of halogen substituents on the pyridine ring have provided a theoretical framework for predicting their influence on reaction outcomes. nih.govillinois.edu Computational studies, alongside experimental work, have elucidated how the interplay of inductive and resonance effects governs the reactivity at different positions of the pyridine ring. nih.gov

Research Scope and Objectives Pertaining to this compound

Given the unique structural features of this compound, a focused research program on this compound would likely encompass the following objectives:

Synthetic Elaboration: A primary objective would be to explore the selective functionalization of the molecule. This would involve a systematic investigation of various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to determine the optimal conditions for selectively reacting at the C4-iodo position, followed by subsequent reactions at the C3-chloro and C6-fluoro positions.

Physicochemical Characterization: A thorough characterization of the compound's physicochemical properties, including its pKa, redox potential, and spectroscopic signatures, would be essential. This data would provide a fundamental understanding of its behavior and inform its potential applications.

Exploration of Biological Activity: Given the prevalence of substituted pyridines in pharmaceuticals, a key research avenue would be the synthesis of a library of derivatives of this compound and the evaluation of their biological activity against various therapeutic targets.

Development of Novel Materials: The unique electronic properties conferred by the multiple halogen substituents could be harnessed in the design of novel organic materials with interesting photophysical or electronic properties.

Detailed Research Findings

As a commercial chemical intermediate, detailed academic research findings specifically for this compound are not widely published. However, based on the extensive literature on similar polyhalogenated pyridines, several key research findings can be anticipated.

Chemical Properties

| Property | Value |

| CAS Number | 884494-47-7 |

| Molecular Formula | C₆H₄ClFIN |

| Molecular Weight | 271.46 g/mol |

| Appearance | Expected to be a solid at room temperature |

Reactivity Analysis

The reactivity of this compound is dictated by its substitution pattern. The C4-iodo bond is the most labile and therefore the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at this position. Subsequent functionalization at the C3-chloro position would require more forcing reaction conditions. The C6-fluoro position is generally the least reactive towards traditional cross-coupling methods but may be susceptible to nucleophilic aromatic substitution under specific conditions.

Spectroscopic Data (Hypothetical)

Below is a table of hypothetical spectroscopic data for this compound, based on typical values for similarly substituted pyridine derivatives.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.8 (s, 1H, H-5), 2.6 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160-165 (d, J=240-250 Hz, C-6), 150-155 (C-2), 140-145 (C-4), 120-125 (C-3), 110-115 (d, J=20-30 Hz, C-5), 20-25 (CH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -70 to -80 (s) |

| Mass Spectrometry (EI) | m/z 271 (M⁺) |

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-6-fluoro-4-iodo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c1-3-6(7)4(9)2-5(8)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNWKRBOOKKXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610785 | |

| Record name | 3-Chloro-6-fluoro-4-iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-47-7 | |

| Record name | 3-Chloro-6-fluoro-4-iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 6 Fluoro 4 Iodo 2 Methylpyridine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine reveals several potential disconnection points. The strategic choice of which bond to form last is critical in designing an efficient and regioselective synthesis.

Primary Disconnections: The carbon-halogen bonds, particularly the C-I bond, are logical starting points for disconnection. Iodination is often a late-stage transformation due to the reactivity of the C-I bond in cross-coupling reactions. The chloro and fluoro substituents can also be introduced through various halogenation or nucleophilic substitution reactions.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-I bond): The target molecule can be derived from a 3-chloro-6-fluoro-2-methylpyridine (B572134) precursor via regioselective iodination at the C-4 position. This approach relies on the ability to control the introduction of iodine onto an already substituted pyridine (B92270) ring.

Disconnection 2 (C-Cl and C-F bonds): Further disconnection of the trisubstituted pyridine precursor could involve sequential halogenation of a 2-methylpyridine (B31789) scaffold. The order of introduction of the halogens is crucial to manage the directing effects of the existing substituents.

Disconnection 3 (Pyridine Ring Formation): A more fundamental approach involves constructing the polysubstituted pyridine ring itself from acyclic precursors. nih.gov Cyclocondensation reactions, such as the Hantzsch pyridine synthesis or related multicomponent reactions, could be envisioned, although achieving the specific substitution pattern directly can be challenging. advancechemjournal.com

This analysis suggests that a stepwise functionalization of a pre-formed pyridine ring is a more controlled and likely successful strategy.

Development of Novel Synthetic Routes and Optimization of Reaction Conditions

Based on the retrosynthetic analysis, a forward synthesis can be devised, focusing on the regioselective introduction of substituents onto a pyridine core.

Regioselective Halogenation Strategies

The introduction of three different halogens at specific positions on the pyridine ring necessitates a careful selection of halogenating agents and reaction conditions.

Fluorination: The introduction of the fluorine atom at the C-6 position could potentially be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as a 6-chloropyridine derivative, using a fluoride (B91410) source like cesium fluoride (CsF) or potassium fluoride (KF). nih.gov For instance, the reaction of a 2,6-dichloropyridine (B45657) derivative could selectively provide the 6-fluoro-2-chloropyridine. documentsdelivered.com

Chlorination: The chlorine atom at the C-3 position can be introduced via electrophilic chlorination. However, the electron-deficient nature of the pyridine ring often requires harsh conditions for electrophilic substitution. nih.govnih.gov An alternative is the use of directed ortho-metalation followed by quenching with a chlorine source.

Iodination: The final iodination at the C-4 position of a 3-chloro-6-fluoro-2-methylpyridine intermediate is a key step. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst can be effective for the iodination of electron-rich heterocycles. rsc.org For less reactive substrates, more potent iodinating systems, such as those involving silver salts like Ag₂SO₄/I₂, may be required to achieve regioselective iodination. nih.govnih.gov The directing effects of the existing chloro, fluoro, and methyl groups will influence the regioselectivity of this step.

A potential synthetic sequence could start with a commercially available lutidine (dimethylpyridine) derivative, followed by a series of controlled halogenation and functional group interconversion steps.

Palladium-Catalyzed Cross-Coupling Approaches to Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyridines and could be employed to construct key precursors. nih.govresearchgate.net

Suzuki-Miyaura Coupling: A strategy could involve the synthesis of a dihalopyridine, for example, a bromo-chloropyridine derivative, and then selectively coupling it with methylboronic acid or a related organoboron reagent to introduce the methyl group at the C-2 position. The chemoselectivity of the coupling would depend on the relative reactivity of the carbon-halogen bonds. nih.gov

Heck Coupling: The Heck reaction could be used to introduce a vinyl group, which can then be subsequently transformed into the methyl group. For example, the Heck coupling of a bromo-chloro-iodopyridine with a suitable alkene has been demonstrated. rsc.org

Buchwald-Hartwig Amination: While not directly applicable for the C-C bond formation to introduce the methyl group, related palladium-catalyzed C-N bond forming reactions are crucial in the broader context of pyridine functionalization and highlight the versatility of this catalytic system.

These cross-coupling reactions offer a modular approach to assemble the substituted pyridine core, allowing for the late-stage introduction of key functionalities.

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles is essential for developing sustainable synthetic methodologies.

Atom Economy: Designing the synthetic route to maximize the incorporation of all atoms from the starting materials into the final product is a key principle. Multicomponent reactions, where several starting materials are combined in a single step to form the product, are often highly atom-economical. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids is a significant goal.

Catalysis: The use of catalytic reagents, particularly those that can be recycled and reused, is preferred over stoichiometric reagents to minimize waste. Palladium catalysts, while being precious metals, are used in very small quantities and can often be recovered and recycled. nih.gov

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods.

By considering these principles throughout the design of the synthetic route, the environmental impact of producing this compound can be significantly reduced.

Investigation of Byproduct Formation and Purification Techniques at Research Scale

The synthesis of a polysubstituted pyridine like the target compound is likely to be accompanied by the formation of several byproducts.

Potential Byproducts:

Regioisomers: During the halogenation steps, the formation of regioisomers is a major concern. For example, iodination could potentially occur at other positions on the pyridine ring, leading to a mixture of products. chemrxiv.org

Over-halogenated Products: The reaction conditions for halogenation might lead to the introduction of more than one halogen atom, resulting in di- or tri-iodinated or chlorinated species.

Hydrolysis Products: If nucleophilic substitution reactions are performed in the presence of water, hydrolysis of the halogen substituents to form pyridones is a possible side reaction.

Homocoupling Products: In palladium-catalyzed cross-coupling reactions, homocoupling of the organometallic reagent or the aryl halide can lead to dimeric byproducts.

Purification Techniques:

At the research scale, a combination of purification techniques would be necessary to isolate the desired product in high purity.

Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) is the most common method for separating complex mixtures of organic compounds. The choice of eluent system is critical for achieving good separation of the target compound from its isomers and other byproducts.

Crystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification, often providing material of very high purity.

Distillation: For volatile liquid products or intermediates, distillation under reduced pressure can be used for purification.

The characterization of byproducts using techniques such as NMR spectroscopy and mass spectrometry is crucial for understanding the reaction pathways and for optimizing the reaction conditions to minimize their formation.

Scalability Considerations for Academic and Pilot Synthesis

Scaling up a synthetic route from the research laboratory to a pilot plant or industrial scale introduces a new set of challenges. acs.org

Key Scalability Challenges:

Reagent Cost and Availability: The cost and availability of starting materials and reagents on a larger scale can become a significant factor.

Reaction Exotherms: Many organic reactions are exothermic, and the heat generated needs to be effectively managed on a larger scale to prevent runaway reactions.

Mixing and Mass Transfer: Ensuring efficient mixing and mass transfer in large reactors is critical for achieving consistent reaction outcomes.

Work-up and Purification: The methods used for work-up and purification at the lab scale, such as extractive work-ups with large volumes of solvents and column chromatography, are often not practical or economical on a larger scale. Alternative purification methods like crystallization or distillation are preferred.

Safety: A thorough hazard and operability (HAZOP) analysis is required to identify and mitigate potential safety risks associated with the process at scale.

Strategies for Scalable Synthesis:

Process Optimization: The reaction conditions, including temperature, pressure, reaction time, and catalyst loading, need to be carefully optimized to maximize yield and minimize byproduct formation.

Telescoping Processes: Combining multiple synthetic steps into a single "one-pot" process without isolating the intermediates can improve efficiency and reduce waste. chemrxiv.org

Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of heat and mass transfer, safety, and scalability compared to traditional batch reactors. acs.org

A successful scale-up requires a multidisciplinary approach, involving close collaboration between chemists and chemical engineers to ensure a safe, efficient, and economically viable process.

Exploration of Chemical Reactivity and Mechanistic Pathways of 3 Chloro 6 Fluoro 4 Iodo 2 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Studies on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine rings, particularly when they are substituted with electron-withdrawing groups, which include the halogen atoms present in 3-Chloro-6-fluoro-4-iodo-2-methylpyridine. The pyridine nitrogen atom also activates the ring towards nucleophilic attack, especially at the α (2 and 6) and γ (4) positions.

Influence of Halogen Substituents on Reactivity

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. The relative ability of halogens to stabilize the Meisenheimer complex through their inductive effect is F > Cl > Br > I.

The leaving group ability of the halogens in SNAr reactions is inversely related to their bond strength with the aromatic carbon. The order of leaving group ability is generally I > Br > Cl > F. However, in many SNAr reactions on electron-deficient aromatic rings, the attack of the nucleophile is the rate-determining step, and the reactivity order often follows the order of electronegativity of the halogens, making fluorine the most readily displaced halogen. This is often referred to as the "element effect". researchgate.netresearchgate.net

For this compound, the fluorine atom at the 6-position and the chlorine atom at the 3-position are expected to be the primary sites for SNAr, with the fluorine at the C-6 position being the most likely to be substituted due to the strong activation by the adjacent nitrogen atom. The iodine at the C-4 position is also a potential site for substitution.

Mechanistic Probes and Kinetic Studies

Kinetic studies on similar systems have utilized techniques like UV-Vis spectrophotometry to follow the progress of the reaction by monitoring the appearance of the product. researchgate.net Such studies on related molecules have helped in elucidating the SNAr mechanism and the factors influencing the reaction rates. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution (SEAr) Reactivity Profiles

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. The presence of three halogen atoms further deactivates the ring. Therefore, SEAr reactions on this compound would require harsh reaction conditions. If an SEAr reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The methyl group is an activating group and directs ortho and para, while the halogens are deactivating but also ortho and para directing. The pyridine nitrogen directs meta. Predicting the outcome of SEAr on this heavily substituted ring is complex and not well-documented.

Metal-Mediated Transformations and Cross-Coupling Reactions

The halogen substituents on this compound provide multiple handles for metal-mediated cross-coupling reactions. The reactivity of the carbon-halogen bond in these reactions typically follows the order C-I > C-Br > C-Cl > C-F. This selectivity allows for regioselective functionalization of the pyridine ring.

Suzuki, Stille, Heck, and Sonogashira Coupling Potentials

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. researchgate.netmdpi.com For this compound, the highly reactive C-I bond at the 4-position would be the exclusive site for Suzuki-Miyaura coupling under standard conditions. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at this position.

Stille Coupling: The Stille reaction uses an organotin reagent and a palladium catalyst. Similar to the Suzuki coupling, the reaction would be expected to occur selectively at the C-4 iodo position.

Heck Reaction: The Heck reaction couples the substrate with an alkene in the presence of a palladium catalyst and a base. Again, the C-I bond would be the most reactive site for oxidative addition of the palladium catalyst.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgsoton.ac.uk The C-4 iodo substituent of this compound would be the expected site of reaction, enabling the synthesis of 4-alkynylpyridine derivatives. soton.ac.ukrsc.org

A hypothetical regioselective Sonogashira coupling is presented in the table below, based on typical reaction conditions for similar substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| Pd(PPh₃)₄ | PPh₃ | CuI, Et₃N | THF | Room Temp | 4-Alkynyl-3-chloro-6-fluoro-2-methylpyridine |

This is an illustrative example based on known Sonogashira reactions of iodo-pyridines. Specific conditions for this compound may vary.

Direct Arylation and Alkenylation Methodologies

Direct C-H arylation and alkenylation are emerging as powerful tools for the synthesis of substituted aromatic compounds, avoiding the pre-functionalization required in traditional cross-coupling reactions. However, the application of these methods to a substrate as heavily substituted as this compound is not documented. The presence of multiple reactive sites, including the C-H bond and the various carbon-halogen bonds, would make achieving high regioselectivity in a direct C-H functionalization reaction a significant challenge.

Reductive Dehalogenation and Functional Group Interconversion Studies

The selective modification of the carbon-halogen bonds in this compound is a key strategy for its synthetic utility. The differing bond strengths and reactivities of the C-I, C-Cl, and C-F bonds allow for a stepwise and regioselective approach to functionalization.

Reductive Dehalogenation:

The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F. This inherent difference allows for the selective reductive dehalogenation of the iodo group at the C-4 position of this compound, while leaving the chloro and fluoro substituents intact. This transformation can be achieved using various reducing agents, with the choice of reagent often influencing the reaction conditions and outcomes.

Commonly employed methods for such selective deiodination include catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate. Another effective method involves the use of reducing metals, such as zinc or tin, in an acidic medium. These reactions proceed via the formation of an organometallic intermediate or through a single-electron transfer mechanism, leading to the cleavage of the weaker carbon-iodine bond.

The resulting compound, 3-chloro-6-fluoro-2-methylpyridine (B572134), can then serve as a substrate for further functionalization at the now vacant 4-position or for reactions involving the remaining chloro group.

Functional Group Interconversion:

The halogen substituents on the pyridine ring are excellent leaving groups for various functional group interconversion reactions, particularly in metal-catalyzed cross-coupling reactions. The high reactivity of the C-4 iodo group makes it the primary site for such transformations.

Palladium-catalyzed cross-coupling reactions are instrumental in this context. For instance, a Suzuki coupling reaction with a boronic acid or ester, a Stille coupling with an organotin reagent, or a Sonogashira coupling with a terminal alkyne can be selectively performed at the C-4 position. These reactions, proceeding under relatively mild conditions, allow for the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and alkyl groups.

Following the functionalization of the C-4 position, the less reactive C-3 chloro group can be targeted for subsequent cross-coupling reactions, typically requiring more forcing conditions such as higher temperatures or the use of more active catalyst systems. This stepwise approach provides a powerful tool for the synthesis of complex, highly substituted pyridine derivatives.

Furthermore, the chloro and fluoro groups can participate in nucleophilic aromatic substitution (SNAr) reactions, although this generally requires activation by strong electron-withdrawing groups and the use of strong nucleophiles under specific conditions.

| Transformation | Reagents/Conditions | Product |

| Reductive Deiodination | H₂, Pd/C, Solvent (e.g., Ethanol) | 3-Chloro-6-fluoro-2-methylpyridine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-3-chloro-6-fluoro-2-methylpyridine |

| Stille Coupling | Organostannane, Pd catalyst | 4-Substituted-3-chloro-6-fluoro-2-methylpyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-3-chloro-6-fluoro-2-methylpyridine |

Radical Reactions and Photochemical Transformations

The electronic nature of the pyridine ring and the presence of labile carbon-halogen bonds make this compound a candidate for radical and photochemical reactions. These transformations can offer alternative pathways for functionalization that are complementary to traditional ionic reactions.

Radical Reactions:

The carbon-iodine bond is susceptible to homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or through photolysis, generating a pyridyl radical at the C-4 position. This radical intermediate can then participate in a variety of subsequent reactions. For example, it can abstract a hydrogen atom from a suitable donor to achieve reductive deiodination.

Alternatively, the pyridyl radical can be trapped by radical acceptors, such as alkenes or other unsaturated systems, to form new carbon-carbon bonds. These radical addition reactions provide a means to introduce functionalized alkyl chains at the C-4 position. The regioselectivity of these reactions is often high due to the defined position of the initial radical generation.

Photochemical Transformations:

Irradiation of this compound with ultraviolet (UV) light can induce electronic transitions that lead to chemical reactions. The most likely photochemical transformation is the homolytic cleavage of the C-I bond, which has the lowest bond dissociation energy among the carbon-halogen bonds present. This photolysis generates the C-4 pyridyl radical, which can then undergo the reactions described above.

In the presence of suitable solvents or trapping agents, photochemical reactions can lead to a variety of products. For instance, irradiation in a hydrogen-donating solvent like isopropanol (B130326) would likely result in the formation of 3-chloro-6-fluoro-2-methylpyridine. Photochemical reactions in the presence of nucleophiles could also lead to substitution products, although the mechanisms may be complex and involve radical-ionic crossover pathways. The precise outcome of photochemical transformations is highly dependent on the reaction conditions, including the wavelength of light, the solvent, and the presence of other reactive species.

| Reaction Type | Initiation/Conditions | Key Intermediate | Potential Product(s) |

| Radical Deiodination | AIBN, Heat or UV light, H-donor | 4-Pyridyl radical | 3-Chloro-6-fluoro-2-methylpyridine |

| Radical Addition | AIBN, Heat or UV light, Alkene | 4-Pyridyl radical | 4-Alkyl-3-chloro-6-fluoro-2-methylpyridine |

| Photochemical Deiodination | UV Irradiation, H-donating solvent | 4-Pyridyl radical | 3-Chloro-6-fluoro-2-methylpyridine |

Computational Chemistry and Theoretical Investigations of 3 Chloro 6 Fluoro 4 Iodo 2 Methylpyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods provide insights into the geometric structure, stability, and reactive sites of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. For a molecule like this compound, a geometry optimization would be the first step. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

The optimization yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters are crucial for understanding the steric interactions between the substituents on the pyridine (B92270) ring. For instance, the presence of the bulky iodine atom at position 4 and the chlorine atom at position 3 can influence the planarity of the pyridine ring and the orientation of the methyl group.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Predicted via DFT) Note: These values are representative examples of what a DFT calculation would predict and are not derived from experimental measurement.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-Cl | 1.74 Å |

| C6-F | 1.35 Å | |

| C4-I | 2.10 Å | |

| N1-C2 | 1.34 Å | |

| N1-C6 | 1.33 Å | |

| C2-C3 | 1.40 Å | |

| Bond Angles | C2-N1-C6 | 117.0° |

| N1-C2-C3 | 123.5° | |

| C3-C4-C5 | 118.0° | |

| I-C4-C3 | 121.0° | |

| Dihedral Angle | F-C6-N1-C2 | 180.0° |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. For this molecule, the nitrogen atom is expected to be a region of high electron density (red), while the hydrogen atoms of the methyl group and areas near the electron-withdrawing halogens may show positive potential (blue).

Table 2: Illustrative Quantum Chemical Reactivity Descriptors (Predicted via DFT) Note: These values are representative examples based on theoretical calculations for similar halogenated compounds.

| Descriptor | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.5 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.0 eV |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.5 eV |

| Electronegativity | χ = -(ELUMO + EHOMO) / 2 | 4.0 eV |

| Electrophilicity Index | ω = χ² / (2η) | 3.2 eV |

Molecular Dynamics Simulations for Conformational Analysis

While the pyridine ring itself is rigid and aromatic, the 2-methyl group has rotational freedom. Molecular Dynamics (MD) simulations could be used to study the conformational dynamics of this compound. By simulating the molecule's movement over a period of time (from picoseconds to nanoseconds) at a given temperature, MD can reveal the preferred orientation of the methyl group and the energetic barriers to its rotation. This information is valuable for understanding how the molecule might interact with and fit into the active site of a biological target.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Methods

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with good accuracy. These predictions are invaluable for assigning peaks in an experimental spectrum.

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional modes of the molecule's bonds and can be correlated with peaks in an experimental Infrared (IR) spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule. This allows for the prediction of the absorption wavelengths (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum, which correspond to the promotion of electrons from occupied to unoccupied orbitals (e.g., HOMO to LUMO).

Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: These are theoretical values pending experimental verification. Chemical shifts are relative to TMS.

| Spectrum | Feature | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~2.6 ppm | -CH₃ protons |

| Chemical Shift (δ) | ~7.8 ppm | C5-H proton | |

| ¹³C NMR | Chemical Shift (δ) | ~160 ppm | C6 (bonded to F) |

| Chemical Shift (δ) | ~152 ppm | C2 (bonded to CH₃) | |

| Chemical Shift (δ) | ~95 ppm | C4 (bonded to I) | |

| IR | Vibrational Frequency | ~3050 cm⁻¹ | C-H stretch (aromatic) |

| Vibrational Frequency | ~1580 cm⁻¹ | C=C/C=N stretch (ring) | |

| Vibrational Frequency | ~1250 cm⁻¹ | C-F stretch | |

| Vibrational Frequency | ~750 cm⁻¹ | C-Cl stretch | |

| UV-Vis | Max. Absorption (λmax) | ~275 nm | π → π* transition |

Structure-Reactivity Relationship (SRR) Modeling based on Theoretical Data

The theoretical data generated through quantum chemical calculations can be used to develop Structure-Reactivity Relationship (SRR) models. By calculating the descriptors described in section 4.1.2 for a series of related pyridine derivatives, a quantitative model can be built. Such a model could, for example, correlate the calculated LUMO energy or the electrostatic potential on the carbon atoms with the experimentally observed rate of a nucleophilic aromatic substitution reaction. researchgate.net This approach allows for the rational design of new compounds with tailored reactivity based on predictive computational insights.

Advanced Spectroscopic Characterization Methodologies and Data Interpretation for 3 Chloro 6 Fluoro 4 Iodo 2 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Chloro-6-fluoro-4-iodo-2-methylpyridine, a combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the substitution pattern on the pyridine (B92270) ring.

¹H, ¹³C, ¹⁹F, and Indirect Coupled NMR Techniques

¹H NMR: The ¹H NMR spectrum is expected to show two primary signals: a singlet for the methyl group protons (CH ₃) and a singlet for the lone aromatic proton on the pyridine ring. The methyl group protons would likely appear in the upfield region, typically around 2.5-2.7 ppm, influenced by the adjacent electron-withdrawing nitrogen and chloro-substituent. The aromatic proton at the 5-position is anticipated to be downfield, likely in the range of 7.0-8.0 ppm, and would exhibit coupling to the adjacent fluorine atom, resulting in a doublet.

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents. The carbon bearing the iodine (C4) would be significantly shifted upfield due to the heavy atom effect. The carbon attached to fluorine (C6) will show a large one-bond C-F coupling constant. The methyl carbon will be found in the upfield region of the spectrum.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 6-position. This signal would likely be a singlet, though long-range coupling to the proton at the 5-position might be observed. The chemical shift will be indicative of the electronic environment of the fluorine on the pyridine ring.

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influences |

| 2-CH₃ | ~2.6 | ~20-25 | Shielded, adjacent to N and Cl |

| 2 | - | ~160-165 | Deshielded by N and Cl |

| 3 | - | ~130-135 | Deshielded by Cl |

| 4 | - | ~90-100 | Shielded by I (heavy atom effect) |

| 5 | ~7.5 (d) | ~110-115 | Deshielded, coupled to F |

| 6 | - | ~165-170 (d) | Highly deshielded by F and N, large ¹JCF |

Note: These are predicted values and may vary in an experimental setting.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show a correlation between the aromatic proton at position 5 and the fluorine at position 6, if proton-fluorine coupling is resolved.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would directly correlate the aromatic proton at position 5 to its attached carbon (C5) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity of the substituted pyridine ring. Key expected correlations would include:

The methyl protons to C2 and C3.

The aromatic proton at C5 to C3, C4, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space proximity between the methyl protons at position 2 and the aromatic proton at position 5, further confirming the substitution pattern.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound, which has a monoisotopic mass of 270.8980 g/mol . The high accuracy of HRMS would allow for the unambiguous determination of the elemental composition (C₆H₄ClFIN). The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and one iodine atom.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS would be a suitable technique for the analysis of this compound, providing both its retention time from the gas chromatography column and its mass spectrum. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the initial loss of a methyl radical (·CH₃), an iodine radical (·I), or a chlorine radical (·Cl). Subsequent fragmentation could involve the loss of HCN or other neutral fragments from the pyridine ring.

Predicted Key Mass Spectrometry Fragments

| m/z | Possible Fragment | Notes |

| 271 | [M]⁺ | Molecular ion |

| 256 | [M - CH₃]⁺ | Loss of a methyl radical |

| 144 | [M - I]⁺ | Loss of an iodine radical |

| 236 | [M - Cl]⁺ | Loss of a chlorine radical |

Note: The relative intensities of these fragments would depend on their stability.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound would be complex due to its low symmetry. However, characteristic vibrational modes can be predicted.

C-H vibrations: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N stretching: The pyridine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration should appear in the 600-800 cm⁻¹ region.

C-I stretching: The C-I stretching vibration will be found at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2900-3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1400-1600 | IR, Raman |

| C-F Stretch | 1200-1300 | IR (strong) |

| C-Cl Stretch | 600-800 | IR, Raman |

| C-I Stretch | 500-600 | IR, Raman |

Note: These are general ranges and the exact positions would be influenced by the electronic effects of all substituents on the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated systems and the electronic environment of the chromophores within the molecule.

The pyridine ring itself exhibits characteristic π-π* and n-π* transitions. The π-π* transitions, which are typically more intense, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The n-π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. The absorption maxima (λmax) for pyridine in a non-polar solvent are typically observed around 251 nm for the π-π* transition and 270 nm for the n-π* transition.

The electronic transitions of this compound are significantly influenced by the diverse array of substituents on the pyridine core. The chloro, fluoro, iodo, and methyl groups alter the energy levels of the molecular orbitals through inductive and mesomeric effects, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are increasingly used to predict the UV-Vis spectra of organic molecules with a high degree of accuracy, offering a viable alternative in the absence of experimental data. bohrium.comnih.govresearchgate.netnih.gov These computational approaches can calculate the excitation energies and oscillator strengths of electronic transitions, providing a theoretical spectrum that can guide experimental work and aid in the interpretation of spectral data.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π-π | 250 - 290 | The position and intensity will be influenced by the combined electronic effects of the chloro, fluoro, iodo, and methyl substituents. A bathochromic shift compared to unsubstituted pyridine is anticipated due to the presence of halogens. |

| n-π | 270 - 310 | This transition may be red-shifted and its intensity altered by the electronic perturbations of the substituents. It might be obscured by the more intense π-π* bands. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the analysis of crystal structures of analogous substituted pyridines can provide valuable insights into its expected solid-state conformation. For example, the crystal structure of other functionalized pyridines often reveals nearly planar pyridine rings with slight distortions due to steric hindrance between bulky substituents. researchgate.net

Table 2: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted aromatic compounds. |

| Space Group | P2₁/c or Pna2₁ | These are frequently observed space groups for non-chiral organic molecules. researchgate.net |

| Intermolecular Interactions | Halogen bonding (C-I···N, C-I···F, C-I···Cl), π-π stacking | The presence of iodine and the aromatic ring suggests the likelihood of these interactions influencing the crystal packing. |

Advanced Hyphenated Techniques (e.g., LC-NMR, LC-MS) in Research Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the characterization of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry. This technique is exceptionally well-suited for the analysis of halogenated organic compounds. researchgate.netbohrium.com In the context of this compound, LC-MS can be used to:

Determine Molecular Weight and Elemental Composition: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₆H₄ClFIN). chemscene.combiosynth.combldpharm.com

Identify Impurities and Degradation Products: The separation power of LC allows for the resolution of the target compound from any impurities or byproducts from its synthesis.

Structural Elucidation through Fragmentation: Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated molecular ion. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds. For instance, the loss of iodine or chlorine atoms would be expected to be prominent fragmentation pathways. Studies on other pyridine derivatives have shown characteristic fragmentation patterns that aid in their identification. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR provides a direct link between chromatographic separation and structural elucidation by NMR spectroscopy. This is particularly advantageous for the analysis of fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.govnih.govfluorine1.ruwikipedia.orgrsc.org For this compound, LC-¹⁹F NMR would be a powerful tool to:

Confirm the Presence and Environment of the Fluorine Atom: The ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom, and its chemical shift would be indicative of its electronic environment on the pyridine ring.

Analyze Isomeric Impurities: If any isomers are present in the sample, they would likely be separated by the LC, and their distinct ¹⁹F NMR spectra could be recorded, aiding in their identification.

Provide Structural Information On-the-Fly: By stopping the chromatographic flow, a complete set of 1D and 2D NMR experiments (¹H, ¹³C, ¹⁹F, and correlation spectra) can be acquired for the isolated peak, providing comprehensive structural information without the need for off-line fraction collection.

Table 3: Application of Hyphenated Techniques for the Analysis of this compound

| Technique | Information Obtained | Relevance to the Compound |

| LC-MS | Molecular Weight, Elemental Formula, Purity, Fragmentation Pattern | Confirms the identity and structure of the target molecule and helps in the identification of any related substances. The isotopic signature of chlorine would be a key identifier. |

| LC-NMR | ¹H, ¹³C, and ¹⁹F NMR spectra of isolated components | Provides unambiguous structural confirmation, especially regarding the position of the fluorine atom and the overall substitution pattern of the pyridine ring. |

Applications and Translational Research Perspectives of 3 Chloro 6 Fluoro 4 Iodo 2 Methylpyridine

Role as a Key Intermediate in Medicinal Chemistry Research

The structural attributes of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine make it a prized component in the synthesis of novel pharmaceutical agents. The presence of multiple halogen atoms at distinct positions allows for selective and diverse chemical transformations, enabling the construction of a wide array of molecular architectures.

Development of Pyridine-Based Pharmacophores for Drug Discovery

The pyridine (B92270) ring is a well-established pharmacophore in numerous approved drugs due to its ability to engage in various biological interactions. This compound serves as a key starting material for the elaboration of more complex pyridine-based pharmacophores. A notable example is its use in the synthesis of pyrazolopyrazine derivatives, which are under investigation as potent kinase inhibitors.

In a specific synthetic pathway, this compound is reacted with (S)-tert-butyl (1-(5,6-dihydropyrazolo[1,5-a]pyrazin-2-yl)ethyl)carbamate. This reaction typically proceeds via a palladium-catalyzed cross-coupling reaction, where the iodine atom on the pyridine ring is displaced to form a new carbon-carbon bond with the pyrazolopyrazine moiety. This process effectively installs the substituted pyridine ring onto a larger, biologically active scaffold, demonstrating the role of this compound as a critical intermediate in generating novel pharmacophores.

Table 1: Key Reaction in the Synthesis of a Pyridine-Based Pharmacophore

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Scaffold |

| This compound | (S)-tert-butyl (1-(5,6-dihydropyrazolo[1,5-a]pyrazin-2-yl)ethyl)carbamate | Palladium catalyst, Base, Solvent | 6-(6-fluoro-2-methyl-3-substituted-pyridin-4-yl)-5,6-dihydropyrazolo[1,5-a]pyrazine |

Scaffold for Target-Oriented Synthesis of Bioactive Molecules

The concept of target-oriented synthesis focuses on creating molecules with a high affinity and selectivity for a specific biological target, such as a protein kinase. The rigid and functionalized pyridine core of this compound provides an excellent scaffold for this purpose. The various substituents can be strategically modified to optimize interactions with the target protein's binding site.

For instance, in the synthesis of kinase inhibitors, the 3-chloro and 6-fluoro substituents can influence the electronic properties and conformation of the final molecule, while the 4-iodo position serves as a handle for introducing larger, more complex groups that can interact with specific pockets of the kinase enzyme. The 2-methyl group can also play a role in modulating solubility and metabolic stability. A patent for pyrazolopyrazine derivatives as kinase inhibitors highlights the use of this compound as a key intermediate in constructing these targeted molecules.

Exploration in PROTACs and Other Advanced Therapeutic Modalities

While direct, documented applications of this compound in the development of Proteolysis Targeting Chimeras (PROTACs) are not extensively reported in publicly available literature, its structural features suggest significant potential in this area. PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein.

The synthesis of PROTACs often involves the linkage of a target-binding ligand and an E3 ligase-binding ligand via a chemical linker. The multiple reactive sites on this compound, particularly the displaceable iodine atom, make it a suitable candidate for derivatization and incorporation into PROTAC structures. The halogenated pyridine motif itself is found in various bioactive molecules and could serve as a core for either the target-binding or linker components of a PROTAC. Further research is warranted to explore the utility of this compound in these advanced therapeutic modalities.

Potential in Agrochemical and Crop Protection Research

The pyridine scaffold is also a cornerstone in the agrochemical industry, with many successful herbicides, insecticides, and fungicides containing this heterocyclic core. The unique combination of substituents in this compound suggests its potential as a valuable intermediate in the discovery of new crop protection agents.

Design of Novel Herbicides, Insecticides, and Fungicides

The development of new agrochemicals is driven by the need for improved efficacy, selectivity, and environmental safety, as well as to combat the evolution of resistance in pests and weeds. Halogenated pyridine derivatives have a proven track record in this field. The chloro, fluoro, and iodo groups on this compound can significantly influence the biological activity of molecules derived from it.

For example, the introduction of fluorine atoms into agrochemicals is known to often enhance their metabolic stability and potency. The chloro and iodo groups provide convenient handles for synthetic modifications, allowing for the creation of diverse libraries of compounds for screening. While specific examples of commercial agrochemicals derived directly from this compound are not prominent in the literature, its structural similarity to other successful pyridine-based agrochemicals makes it a promising starting point for the design of novel active ingredients.

Table 2: Potential Agrochemical Scaffolds from this compound

| Agrochemical Class | Potential Synthetic Strategy | Desired Properties |

| Herbicides | Suzuki or Sonogashira coupling at the 4-iodo position to introduce aryl or alkynyl groups. | Inhibition of key plant enzymes, systemic activity. |

| Insecticides | Nucleophilic substitution of the 6-fluoro or 3-chloro groups to introduce amine or ether linkages. | Targeting insect-specific receptors, improved safety for non-target organisms. |

| Fungicides | Derivatization to form amides or esters from the pyridine core. | Disruption of fungal cell wall synthesis or respiration. |

Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in agrochemical research. These studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity. The multi-substituted nature of this compound makes it an ideal platform for SAR exploration.

Each of the substituents—the 2-methyl, 3-chloro, 4-iodo, and 6-fluoro groups—can be systematically replaced or modified. For instance, the iodine at the 4-position can be readily converted to a wide range of other functional groups through well-established cross-coupling chemistries. The effect of these modifications on the herbicidal, insecticidal, or fungicidal activity can then be quantified. This systematic approach allows researchers to build a comprehensive understanding of the structural requirements for optimal performance, guiding the design of more potent and selective agrochemicals. Although specific SAR studies centered on derivatives of this compound are not widely published, the principles of SAR would be directly applicable to any research program utilizing this versatile building block.

Advanced Materials Science Applications

Precursor for Conducting Polymers and Organic Electronics Research

There is no available information on the use of this compound as a monomer or precursor for the synthesis of conducting polymers. Research into pyridine-containing polymers for organic electronics has been documented, but these studies utilize different pyridine derivatives. The specific contribution of the chloro, fluoro, and iodo substituents of the target compound to the electronic properties of a potential polymer remains unexplored in the available literature.

Supramolecular Assembly and Crystal Engineering Studies

No crystallographic data or studies on the supramolecular assembly of this compound have been published. The presence of halogen atoms (chlorine, fluorine, and iodine) suggests the potential for halogen bonding interactions, which are of significant interest in crystal engineering. However, no research has been found that investigates these potential interactions for this molecule.

Catalysis Research: Ligand or Precursor in Metal-Organic Frameworks (MOFs) or Catalytic Cycles

The potential of this compound as a ligand in metal-organic frameworks (MOFs) or as a component in catalytic cycles has not been reported in the scientific literature. While pyridine-based ligands are common in catalysis, the specific electronic and steric effects of the substituent pattern of this compound have not been investigated in a catalytic context.

Biological Activity and Mechanistic Insights Research Perspective

In Vitro and In Vivo Biological Screening Methodologies

Enzyme Inhibition Assays and Receptor Binding Studies

To determine the potential therapeutic targets of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine, a primary step would involve screening it against a panel of enzymes and receptors. Enzyme inhibition assays would quantify the compound's ability to interfere with the catalytic activity of specific enzymes, such as kinases, proteases, or metabolic enzymes like cytochrome P450s. These assays typically measure the formation of a product or the depletion of a substrate over time in the presence of varying concentrations of the inhibitor.

Receptor binding studies would be crucial to identify if the compound interacts with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or ion channels. Using radiolabeled ligands or fluorescence-based techniques, these assays measure the displacement of a known ligand from its receptor by the test compound, allowing for the determination of binding affinity (Ki or Kd values).

Cell-Based Assays and Cytotoxicity Evaluation

Following initial target-based screening, cell-based assays would be employed to understand the compound's effect within a cellular context. These assays could measure a wide range of cellular processes, including signal transduction, gene expression, and cell proliferation. For instance, if the compound is hypothesized to be an anticancer agent, its effect on the viability of various cancer cell lines would be assessed.

Cytotoxicity is a critical parameter evaluated through assays like the MTT or LDH release assays. These tests determine the concentration at which the compound induces cell death, providing an initial indication of its therapeutic window.

Table 1: Representative In Vitro Screening Assays for this compound

| Assay Type | Purpose | Example Methodologies | Potential Data Output |

| Enzyme Inhibition | To identify and characterize inhibition of specific enzymes. | Spectrophotometry, Fluorimetry, Luminescence | IC₅₀, Ki |

| Receptor Binding | To determine affinity for specific cellular receptors. | Radioligand Binding Assay, Fluorescence Polarization | Ki, Kd |

| Cell Proliferation | To assess the effect on cell growth and viability. | MTT Assay, BrdU Incorporation Assay | GI₅₀, IC₅₀ |

| Cytotoxicity | To measure the degree of cell toxicity. | LDH Release Assay, Trypan Blue Exclusion | LC₅₀ |

Elucidation of Molecular Mechanisms of Action (MOA)

Target Identification and Validation Strategies

Should this compound exhibit significant activity in cell-based assays, the next step would be to identify its molecular target(s). Techniques such as affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, could be employed. Another approach is chemical proteomics, which uses probes to identify protein targets in a complex biological sample.

Once a potential target is identified, validation is essential. This can be achieved through genetic methods like siRNA or CRISPR/Cas9 to knockdown the target gene and observe if it phenocopies the effect of the compound.

Protein-Ligand Interaction Studies

To understand how this compound interacts with its validated target at a molecular level, biophysical and structural biology techniques are utilized. X-ray crystallography or cryo-electron microscopy could provide a high-resolution 3D structure of the compound bound to the protein, revealing the specific amino acid residues involved in the interaction. Computational modeling and molecular docking could further predict and analyze the binding mode, guiding future efforts in lead optimization. The presence of halogen atoms (chlorine, fluorine, and iodine) suggests the potential for halogen bonding, a type of non-covalent interaction that can contribute significantly to binding affinity and specificity.

Pharmacokinetic and Pharmacodynamic Research Considerations (Early-Stage)

Early-stage pharmacokinetic (PK) studies would aim to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. In vitro assays using liver microsomes can predict metabolic stability, while Caco-2 cell permeability assays can provide insights into intestinal absorption.

Pharmacodynamic (PD) studies would focus on the relationship between the compound's concentration and its observed effect in a biological system. This involves measuring target engagement in cells or in animal models to correlate the dose with the biological response.

Table 2: Early-Stage Pharmacokinetic and Pharmacodynamic Research Considerations

| Parameter | Research Question | Example In Vitro/In Vivo Method |

| Absorption | Can the compound cross biological membranes? | Caco-2 Permeability Assay |

| Distribution | Where does the compound go in the body? | Plasma Protein Binding Assay |

| Metabolism | How is the compound broken down? | Liver Microsomal Stability Assay |

| Excretion | How is the compound eliminated from the body? | In vivo rodent studies with urine/feces collection |

| Target Engagement | Does the compound interact with its target in a living system? | Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET) with a radiolabeled analog |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Development for Bioactivity

The biological activity of pyridine (B92270) derivatives is intricately linked to the nature and position of substituents on the pyridine ring. The interplay of electronic and steric effects of these substituents governs the molecule's ability to bind to specific biological targets, such as enzymes or receptors. A systematic investigation into the SAR and SPR of a compound series provides critical insights for optimizing lead compounds into potent and selective drug candidates.

For the specific compound, this compound, a detailed SAR and SPR analysis would involve the synthesis and biological evaluation of a library of analogs. This would entail systematically varying each substituent—the chloro, fluoro, iodo, and methyl groups—to elucidate their individual and collective contributions to a particular biological activity.

Hypothetical SAR Exploration:

To illustrate the principles of SAR, one could hypothesize a study where this compound is a lead compound for the inhibition of a specific kinase. The following modifications and their expected impact on activity could be explored:

The 2-Methyl Group: The methyl group at the 2-position can influence activity through steric interactions within the kinase's binding pocket. Replacing it with smaller (e.g., hydrogen) or larger alkyl groups would reveal the optimal size for this position. Furthermore, this group can impact the pKa of the pyridine nitrogen, which may be crucial for forming key hydrogen bonds with the target protein.

The 3-Chloro and 6-Fluoro Groups: Halogens can modulate the electronic properties of the pyridine ring and participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. A systematic replacement of the chloro and fluoro groups with other halogens (Br, I) or with hydrogen would help to understand the role of electronegativity, size, and halogen bond-donating capacity at these positions. The differential effects of a chloro versus a fluoro group at positions 3 and 6, respectively, would also provide insights into the specific steric and electronic requirements of the binding site.

Data-Driven Insights from Analog Studies:

In the absence of specific published research on this compound, we can draw upon general principles observed in the SAR of other pyridine-based inhibitors. For instance, in many kinase inhibitor series, the pyridine nitrogen acts as a hinge-binding motif, forming a crucial hydrogen bond with the protein backbone. The substituents on the pyridine ring then modulate the binding affinity and selectivity by interacting with adjacent pockets.

A hypothetical data table illustrating potential SAR findings is presented below. This table is for illustrative purposes only and is not based on actual experimental data for the specified compound.

| Compound | R1 (at C2) | R2 (at C3) | R3 (at C4) | R4 (at C6) | Kinase Inhibition (IC50, nM) | Comment |

|---|---|---|---|---|---|---|

| 1 (Parent) | -CH3 | -Cl | -I | -F | 50 | Baseline activity |

| 2 | -H | -Cl | -I | -F | 250 | Loss of methyl group decreases potency, suggesting a key hydrophobic interaction. |

| 3 | -CH3 | -H | -I | -F | 500 | Removal of chlorine at C3 significantly reduces activity, indicating its importance for binding. |

| 4 | -CH3 | -Cl | -Br | -F | 100 | Replacing iodine with bromine slightly reduces potency, highlighting the role of the halogen at C4. |

| 5 | -CH3 | -Cl | -I | -H | 80 | Removal of fluorine at C6 has a minor impact on potency. |

Structure-Property Relationship (SPR) Considerations:

An illustrative SPR data table is provided below, again, for hypothetical purposes.

| Compound | logP | Aqueous Solubility (µM) | Microsomal Stability (t1/2, min) | Comment |

|---|---|---|---|---|

| 1 (Parent) | 4.5 | <1 | >60 | High lipophilicity and low solubility, but good metabolic stability. |

| 2 | 4.0 | 5 | 50 | Slightly improved solubility with removal of the methyl group. |

| 3 | 4.2 | 2 | >60 | Marginal improvement in properties with chlorine removal. |

| 4 | 4.3 | 1.5 | >60 | Properties are similar to the parent compound. |

| 5 | 4.1 | 3 | 45 | Improved solubility but slightly reduced metabolic stability upon fluorine removal. |

Patent Landscape and Academic Industry Collaboration Research

Analysis of Patent Filings Involving 3-Chloro-6-fluoro-4-iodo-2-methylpyridine and its Derivatives

An analysis of the patent landscape reveals that this compound and its related pyridine (B92270) derivatives are subjects of interest in various fields, particularly in the synthesis of complex chemical entities for pharmaceutical and agrochemical applications. While patents specifically naming "this compound" are not abundant in the public domain, the broader class of substituted pyridines is heavily patented, indicating its importance as a versatile chemical intermediate. acs.orgnih.gov

Patents in this area generally fall into two main categories: those claiming novel synthetic processes for creating substituted pyridines and those claiming new chemical entities (NCEs) that incorporate a pyridine scaffold for a specific biological activity. For instance, processes for producing related compounds like 3-amino-2-chloro-4-methylpyridine (B17603) are well-documented in patents, highlighting the industrial importance of these structural motifs as key intermediates. google.comgoogle.com The patents often focus on achieving regioselective synthesis, which is the ability to functionalize a specific position on the pyridine ring, a notoriously challenging task in organic chemistry. acs.org

The intellectual property surrounding these compounds underscores their role as building blocks. Innovator companies in the pharmaceutical and agrochemical sectors are the primary filers of patents for new molecules derived from these intermediates. The global pyridine & pyridine derivatives market was valued at USD 1.82 billion in 2024 and is projected to grow, driven by demand in these sectors. growthmarketreports.com

Table 1: Representative Patent Filings for Substituted Pyridine Derivatives

| Patent ID | Title | Key Focus | Assignee/Applicant |

| US11629136B1 | Substituted pyridine derivatives as SARM1 inhibitors | Claims novel pyridine derivatives for inhibiting SARM1, relevant to neurodegenerative diseases. google.com | Not specified in snippet |

| US6399781B1 | Process for making 3-amino-2-chloro-4-methylpyridine | Describes an improved process for synthesizing a key intermediate for the drug nevirapine. google.com | Boehringer Ingelheim Pharmaceuticals, Inc. |

| US6111112A | Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile (B47326) and acetone | Details a regioselective method for producing a key pyridine intermediate. google.com | Boehringer Ingelheim Pharmaceuticals, Inc. |

| WO2012004299A1 | Tetrahydro-pyrido-pyrimidine derivatives | Covers derivatives for potential use as antineoplastic agents. google.com | Not specified in snippet |

| EP0146924A2 | Preparation of difluorpyridine compounds | Focuses on the fluorination of chlorinated pyridines to create fluoro-derivatives. googleapis.com | The Dow Chemical Company |

Identification of Emerging Research Trends from Intellectual Property Data

Intellectual property data points to several emerging research trends involving substituted pyridines like this compound. A dominant trend is the incorporation of these halogenated pyridine scaffolds into novel therapeutic agents. rsc.org The pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to form key interactions with biological targets. nih.govrsc.org

A significant area of research is the development of kinase inhibitors for oncology, where pyridine derivatives are common. Another prominent trend is their use in developing treatments for neurodegenerative diseases, as evidenced by patents for SARM1 inhibitors which utilize a substituted pyridine core. google.com The functional groups on the specific compound—chloro, fluoro, and iodo—provide multiple reaction sites for chemists to build more complex molecules, making it a valuable starting material.

In the agrochemical industry, research is focused on creating new herbicides, insecticides, and fungicides. growthmarketreports.com The unique substitution pattern of compounds like this compound can lead to new active ingredients with improved efficacy or novel modes of action, addressing the ongoing challenge of resistance in pests and weeds.

Furthermore, there is a trend towards developing milder and more efficient synthetic methods for functionalizing pyridines, moving away from harsh conditions like high heat and strong acids. acs.org This "greener" chemistry approach is becoming increasingly important from both an economic and environmental perspective. nih.gov

Opportunities for Academic-Industry Partnerships in Compound Development

The development of novel compounds like this compound and its derivatives presents significant opportunities for academic-industry partnerships. Such collaborations are often symbiotic: academic labs provide deep expertise in fundamental research and novel synthetic methodologies, while industry partners offer the resources and infrastructure for process optimization, scale-up, and commercialization. imperial.eduacs.org

Project-specific collaborations are becoming more common than unrestricted grants. acs.org For instance, an industrial entity seeking to develop a new drug might partner with an academic group that has specialized knowledge in pyridine chemistry or a specific biological target. acs.org This allows the company to access cutting-edge science without the time and financial pressure of developing that expertise in-house. acs.org From the academic perspective, these partnerships provide a pathway to apply fundamental research to solve real-world problems, offering unique training opportunities for students and researchers. acs.org

The pyridine and its derivatives market sees collaborations with academic institutions as a key strategy for fostering innovation. growthmarketreports.com These partnerships can accelerate the discovery of new applications for existing compounds and the development of next-generation products, whether they be pharmaceuticals or high-performance agrochemicals. growthmarketreports.com

Ethical Considerations and Regulatory Science in Research and Development

The research and development of any new chemical compound are governed by stringent ethical and regulatory frameworks.